(2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID
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Overview
Description
(2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound with a unique structure that includes a quinoline moiety and a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxide derivatives, while reduction reactions may produce alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and environmental chemistry .
Mechanism of Action
The mechanism of action of (2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, leading to the modulation of specific pathways and biological processes. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features but different applications.
Chimassorb® light stabilizer: A compound used in the stabilization of polymers, highlighting the diverse applications of structurally related compounds.
Uniqueness
What sets (2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID apart is its unique combination of a quinoline moiety and a butanoic acid side chain.
Properties
IUPAC Name |
(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-4-20-7-11(17(22)19-15(9(2)3)18(23)24)16(21)10-5-13-14(6-12(10)20)26-8-25-13/h5-7,9,15H,4,8H2,1-3H3,(H,19,22)(H,23,24)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNIFRXBRZEREE-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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